Cyclopropyl(4-methoxyphenyl)(phenyl)methanol
CAS No.: 62587-03-5
Cat. No.: VC3760913
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62587-03-5 |
|---|---|
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | cyclopropyl-(4-methoxyphenyl)-phenylmethanol |
| Standard InChI | InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3 |
| Standard InChI Key | SIRULVGQLZGELT-KRWDZBQOSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@@](C2CC2)(C3=CC=CC=C3)O |
| SMILES | COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structure
Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is identified by the CAS number 62587-03-5. It belongs to the propiophenone class of compounds and features a tertiary alcohol as its central functional group. The molecular formula is C17H18O2 with a molecular weight of 254.32 g/mol.
Structural Characteristics
The structure of this compound is characterized by:
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A tertiary alcohol carbon center
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A cyclopropyl ring (three-membered carbocyclic structure)
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A para-methoxyphenyl group (benzene ring with methoxy substitution)
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An unsubstituted phenyl group
This unique combination of functional groups provides the compound with specific chemical properties and reactivity patterns. The tertiary alcohol hydroxyl group serves as a potential reaction site, while the strained cyclopropyl ring contributes to its distinctive chemical behavior.
Chemical Identifiers
The compound can be represented through various chemical notations:
| Identifier | Value |
|---|---|
| IUPAC Name | cyclopropyl-(4-methoxyphenyl)-phenylmethanol |
| InChI | InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3 |
| InChI Key | SIRULVGQLZGELT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O |
Physical and Chemical Properties
Based on its structure, Cyclopropyl(4-methoxyphenyl)(phenyl)methanol exhibits properties typical of tertiary alcohols combined with aromatic systems.
Solubility Profile
Like most tertiary alcohols containing aromatic rings, Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is expected to:
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Show good solubility in common organic solvents (ethanol, methanol, acetone, dichloromethane)
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Exhibit poor solubility in water
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Demonstrate intermediate solubility in mixed aqueous-organic systems
Spectroscopic Properties
The compound's structure would produce characteristic spectroscopic patterns:
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In IR spectroscopy: O-H stretching band (tertiary alcohol), C-H stretching (cyclopropyl and aromatic rings), C-O stretching (methoxy group)
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In NMR spectroscopy: Distinctive signals for the cyclopropyl protons, aromatic protons, and methoxy group
Synthesis Methods
Synthetic Routes
The synthesis of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol typically involves organometallic chemistry approaches. Based on similar compounds in the search results, one potential synthetic route would involve:
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Formation of an appropriate organolithium reagent
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Reaction with a cyclopropyl-containing ketone or aldehyde
Laboratory Preparation
A laboratory-scale synthesis might follow this general procedure:
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Preparation of an aryllithium reagent from the corresponding bromide or iodide
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Addition of the organolithium compound to a cyclopropyl ketone
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Reaction at controlled temperature (typically -78°C)
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Quenching with a suitable proton source
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Extraction, purification, and characterization
For example, the search results mention a related synthesis where n-BuLi is added to a solution of 2-bromotoluene in THF at −78°C under an inert atmosphere, followed by addition of a ketone solution .
Industrial Production Methods
For larger-scale production, the synthesis might be modified to:
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Utilize continuous flow processes
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Employ more stable reagents
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Optimize reaction conditions for higher yields
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Implement more efficient purification methods
Chemical Reactivity
Reaction Types
Cyclopropyl(4-methoxyphenyl)(phenyl)methanol can participate in various reactions typical of its functional groups:
Hydroxyl Group Reactions
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Oxidation to form ketones or carboxylic acids
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Dehydration to form alkenes
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Esterification with acid chlorides or anhydrides
Cyclopropyl Ring Reactions
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Ring-opening under specific conditions
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Expansion reactions
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Strain-driven transformations
Aromatic Ring Reactions
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Electrophilic aromatic substitution
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Reduction
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Cross-coupling (particularly at the methoxy position)
Common Reagents and Conditions
The reactivity profile of the compound involves various reagents depending on the targeted transformation:
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Varying based on desired selectivity |
| Reduction | LiAlH4, NaBH4 | Controlled temperature, inert atmosphere |
| Substitution | Various nucleophiles | Depends on specific transformation |
These reactions can lead to various products depending on the specific conditions employed.
Research Applications
Chemical Research
In the field of synthetic organic chemistry, Cyclopropyl(4-methoxyphenyl)(phenyl)methanol serves several important functions:
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As a reagent in organic synthesis
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As a reference standard in analytical chemistry
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As a building block for more complex molecules
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For studying the reactivity of cyclopropyl-containing compounds
Biological Research
The compound has potential applications in biological research:
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As a probe for studying enzyme-substrate interactions
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For investigating structure-activity relationships
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In the development of biological assays
Medicinal Chemistry
In medicinal chemistry, this compound may serve as:
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A precursor in drug synthesis
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A scaffold for developing new therapeutic agents
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A model for studying pharmacophore development
Comparative Analysis
Related Compounds
Several structurally related compounds provide context for understanding Cyclopropyl(4-methoxyphenyl)(phenyl)methanol:
(4-Chlorophenyl)(cyclopropyl)methanol
This related compound differs by having a chlorophenyl group and lacks the additional phenyl group. With a molecular weight of 182.65 g/mol, it has different physical properties including:
[1-(4-Methoxyphenyl)cyclopropyl]methanol
This compound features a different arrangement of the functional groups with the methoxy-substituted phenyl ring directly attached to the cyclopropane ring. Its molecular formula is C11H14O2 with a molecular weight of 178.23 g/mol.
Structural Uniqueness
What distinguishes Cyclopropyl(4-methoxyphenyl)(phenyl)methanol from its analogs is:
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The presence of both methoxyphenyl and phenyl groups attached to the tertiary alcohol carbon
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The specific electronic and steric environment created by this arrangement
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The resulting unique reactivity patterns and potential applications
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